molecular formula C8H9ClN2O B8208279 N-(3-chloro-6-methylpyridin-2-yl)acetamide

N-(3-chloro-6-methylpyridin-2-yl)acetamide

Cat. No.: B8208279
M. Wt: 184.62 g/mol
InChI Key: GXBDDMVJJIWLKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-6-methylpyridin-2-yl)acetamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group at the 3rd position and a methyl group at the 6th position of the pyridine ring, with an acetamide group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-6-methylpyridin-2-yl)acetamide can be achieved through several methods. One common approach involves the reaction of 3-chloro-6-methylpyridine with acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired acetamide derivative.

Another method involves the use of 3-chloro-6-methylpyridine-2-amine as a starting material. This compound can be reacted with acetic anhydride or acetyl chloride in the presence of a base to yield this compound. The reaction conditions may vary, but typically involve heating the reaction mixture to promote the formation of the acetamide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of starting materials, cost considerations, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to ensure high yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-6-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, thiols, or amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.

    Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the acetamide group, with common reagents including hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine derivatives, depending on the nucleophile used.

    Oxidation and Reduction: Products may include oxidized or reduced forms of the original compound, such as alcohols or ketones.

    Hydrolysis: The major products are the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(3-chloro-6-methylpyridin-2-yl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used to study the biological activity of pyridine derivatives and their interactions with biological targets.

    Materials Science: It may be used in the development of new materials with specific properties, such as polymers or catalysts.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various research purposes.

Mechanism of Action

The mechanism of action of N-(3-chloro-6-methylpyridin-2-yl)acetamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and methyl groups can influence the compound’s binding affinity and selectivity for its targets. The acetamide group may also play a role in the compound’s overall pharmacokinetic properties, such as solubility and stability.

Comparison with Similar Compounds

N-(3-chloro-6-methylpyridin-2-yl)acetamide can be compared with other pyridine derivatives, such as:

    N-(3-chloro-2-pyridyl)acetamide: Similar structure but lacks the methyl group at the 6th position.

    N-(6-methylpyridin-2-yl)acetamide: Similar structure but lacks the chloro group at the 3rd position.

    N-(3-bromo-6-methylpyridin-2-yl)acetamide: Similar structure but has a bromo group instead of a chloro group at the 3rd position.

The uniqueness of this compound lies in the specific combination of the chloro and methyl groups, which can influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

N-(3-chloro-6-methylpyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-5-3-4-7(9)8(10-5)11-6(2)12/h3-4H,1-2H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBDDMVJJIWLKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)Cl)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.